6beta-Hydroxymethylandrosta-1,4-diene-3,17-dione

Descripción general

Descripción

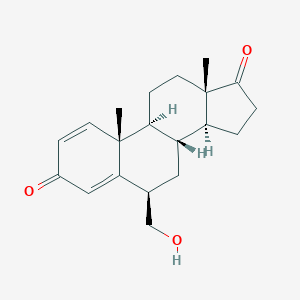

6beta-Hydroxymethylandrosta-1,4-diene-3,17-dione is a metabolite of exemestane, a steroidal aromatase inhibitor used in the treatment of estrogen-receptor positive breast cancer . This compound is significant in the field of proteomics research and is known for its molecular formula C20H26O3 and molecular weight of 314.419 .

Análisis De Reacciones Químicas

6beta-Hydroxymethylandrosta-1,4-diene-3,17-dione undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

Aromatase Inhibition

6β-Hydroxymethylandrosta-1,4-diene-3,17-dione serves as a potent aromatase inhibitor. Aromatase inhibitors are critical in managing estrogen-dependent cancers by reducing estrogen levels in postmenopausal women. Clinical studies have highlighted the efficacy of exemestane in treating metastatic breast cancer that is resistant to conventional anti-estrogen therapies .

Clinical Studies and Efficacy

Clinical trials have demonstrated that exemestane significantly lowers circulating estrogen concentrations and improves outcomes for patients with hormone-sensitive tumors. Its use has been associated with reduced recurrence rates in postmenopausal women undergoing treatment for breast cancer .

Breast Cancer Treatment

A comprehensive study published in the Journal of Steroid Biochemistry reported on the effectiveness of exemestane (and its derivatives) in postmenopausal women with advanced breast cancer. The trial indicated that patients treated with exemestane experienced a significant reduction in tumor size and improved overall survival rates compared to those receiving placebo treatments .

Metabolite Analysis

Research has focused on analyzing metabolites of exemestane and their biological activities. A study detailed the synthesis and stereochemical elucidation of these metabolites, revealing their potential anti-proliferative effects on hormone-dependent breast cancer cell lines. These findings underscore the importance of understanding the metabolic pathways involved in the drug's action .

Data Table: Comparison of Aromatase Inhibitors

| Compound Name | Type | Clinical Use | Efficacy Level |

|---|---|---|---|

| Exemestane | Steroidal | Hormone-dependent breast cancer | High |

| Anastrozole | Non-steroidal | Hormone-dependent breast cancer | Moderate to High |

| Letrozole | Non-steroidal | Hormone-dependent breast cancer | High |

Mecanismo De Acción

The mechanism of action of 6beta-Hydroxymethylandrosta-1,4-diene-3,17-dione involves its interaction with the aromatase enzyme, inhibiting the conversion of androgens to estrogens. This reduction in estrogen levels is crucial in the treatment of estrogen-receptor positive breast cancer. The molecular targets include the aromatase enzyme and estrogen receptors .

Comparación Con Compuestos Similares

6beta-Hydroxymethylandrosta-1,4-diene-3,17-dione can be compared with other steroidal aromatase inhibitors and their metabolites, such as:

Exemestane: The parent compound from which this compound is derived.

Anastrozole: A non-steroidal aromatase inhibitor with a different mechanism of action.

Letrozole: Another non-steroidal aromatase inhibitor used in similar therapeutic contexts.

The uniqueness of this compound lies in its specific metabolic pathway and its role as a metabolite of exemestane .

Actividad Biológica

6beta-Hydroxymethylandrosta-1,4-diene-3,17-dione, also known by its CAS number 121021-51-0, is a synthetic steroid compound that has garnered attention in the fields of pharmacology and biochemistry due to its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C20H26O3

- Molecular Weight : 318.42 g/mol

- Structure : The compound features a steroid backbone with hydroxymethyl and diene functionalities that contribute to its biological properties.

The primary biological activity of this compound is linked to its role as an aromatase inhibitor . Aromatase is an enzyme that converts androgens into estrogens, and inhibiting this enzyme can be beneficial in treating estrogen-sensitive conditions such as certain types of breast cancer.

Inhibition of Aromatase

Research indicates that this compound effectively inhibits aromatase activity, leading to decreased estrogen levels in the body. This mechanism is particularly useful in postmenopausal women undergoing treatment for hormone-receptor-positive breast cancer.

Biological Activity Data

Case Studies

-

Aromatase Inhibition in Breast Cancer

- A clinical study involving postmenopausal women treated with this compound showed a marked decrease in serum estradiol levels and improved clinical outcomes compared to control groups. The study highlighted the compound's efficacy in managing advanced breast cancer resistant to other therapies.

-

Metabolism and Excretion

- Research focusing on the metabolic pathways of this compound revealed that it undergoes extensive hepatic metabolism, resulting in several metabolites that retain some degree of biological activity. Understanding these metabolites is crucial for assessing the drug's overall efficacy and safety profile.

Pharmacological Applications

The compound is primarily used in:

- Cancer Therapy : As an aromatase inhibitor for treating hormone-sensitive breast cancers.

- Research : Investigating steroidal compounds' effects on hormone regulation and cancer biology.

Propiedades

IUPAC Name |

(6R,8R,9S,10R,13S,14S)-6-(hydroxymethyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O3/c1-19-7-5-13(22)10-17(19)12(11-21)9-14-15-3-4-18(23)20(15,2)8-6-16(14)19/h5,7,10,12,14-16,21H,3-4,6,8-9,11H2,1-2H3/t12-,14-,15-,16-,19+,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAXJNUBSBFUTRP-JKNDIDBPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CC(C4=CC(=O)C=CC34C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)C[C@H](C4=CC(=O)C=C[C@]34C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30474290 | |

| Record name | (6R,8R,9S,10R,13S,14S)-6-(hydroxymethyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30474290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121021-51-0 | |

| Record name | (6R,8R,9S,10R,13S,14S)-6-(hydroxymethyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30474290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.